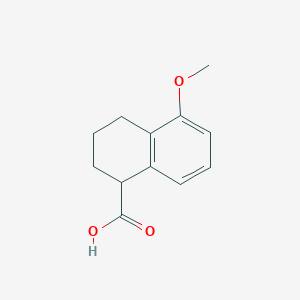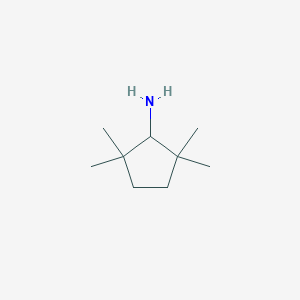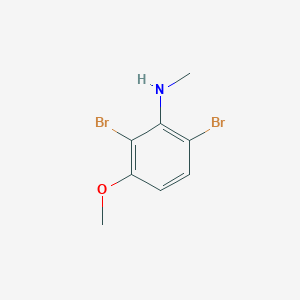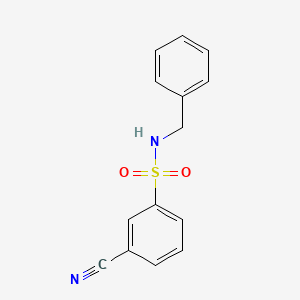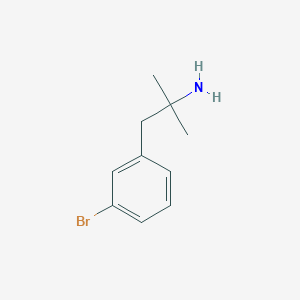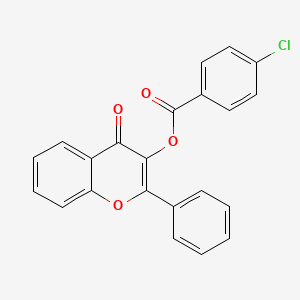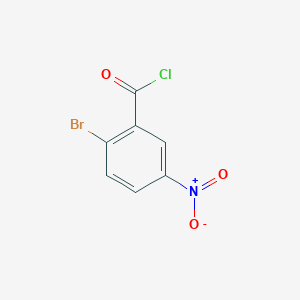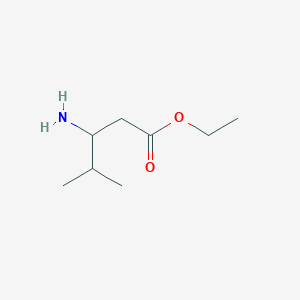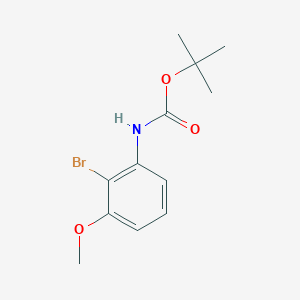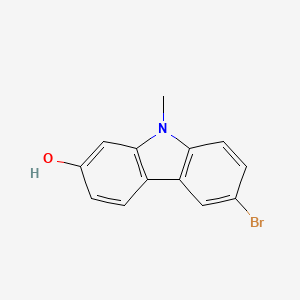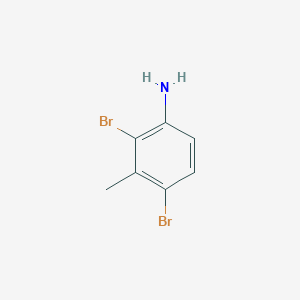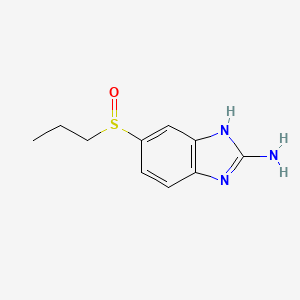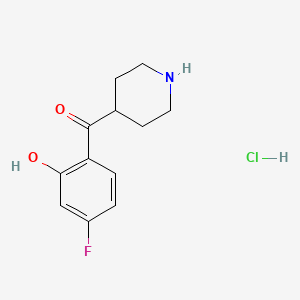
3-amino-3-(3-cyanophenyl)propanoic Acid
Descripción general
Descripción
3-amino-3-(3-cyanophenyl)propanoic acid (ACPA) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. ACPA has been shown to have a high affinity and selectivity for mGluR5, making it a valuable tool for investigating the function of this receptor in the brain and other tissues.
Mecanismo De Acción
3-amino-3-(3-cyanophenyl)propanoic Acid binds to the allosteric site of mGluR5 and enhances the activity of this receptor. This leads to the activation of downstream signaling pathways that regulate various physiological processes, including synaptic plasticity, neuronal excitability, and gene expression.
Efectos Bioquímicos Y Fisiológicos
3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. 3-amino-3-(3-cyanophenyl)propanoic Acid has also been shown to increase the expression of various genes involved in synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-3-(3-cyanophenyl)propanoic Acid in lab experiments is its high affinity and selectivity for mGluR5. This makes it a valuable tool for investigating the function of this receptor in various tissues and physiological processes. However, one limitation of using 3-amino-3-(3-cyanophenyl)propanoic Acid is that it may not accurately reflect the physiological function of mGluR5 in vivo, as it is a synthetic compound that does not occur naturally in the body.
Direcciones Futuras
There are several future directions for research on 3-amino-3-(3-cyanophenyl)propanoic Acid and mGluR5. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to be effective in animal models of these diseases, and further research is needed to determine whether it could be used as a therapeutic agent in humans.
Another area of interest is the role of mGluR5 in addiction and substance abuse. 3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine whether it could be used to treat addiction in humans.
Overall, 3-amino-3-(3-cyanophenyl)propanoic Acid is a valuable tool for investigating the function of mGluR5 in various physiological and pathological conditions. Its high affinity and selectivity for mGluR5 make it a valuable tool for studying the role of this receptor in the brain and other tissues. However, further research is needed to fully understand the physiological function of mGluR5 and the potential therapeutic applications of 3-amino-3-(3-cyanophenyl)propanoic Acid.
Aplicaciones Científicas De Investigación
3-amino-3-(3-cyanophenyl)propanoic Acid has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to be effective in animal models of anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-amino-3-(3-cyanophenyl)propanoic Acid has also been used to investigate the role of mGluR5 in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
3-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3-cyanophenyl)propanoic Acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

